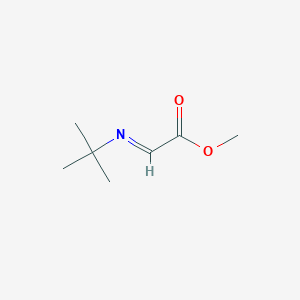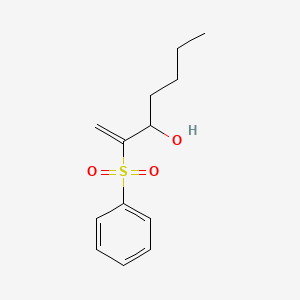![molecular formula C17H18N2O3 B14314850 N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide CAS No. 114090-38-9](/img/structure/B14314850.png)
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is a complex organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical reactions and applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide typically involves the condensation of a primary amine with an aldehyde or ketone. This reaction is known as imine formation and is usually catalyzed by an acid to speed up the process. The reaction conditions often include:
Reactants: Primary amine and aldehyde/ketone
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Typically an organic solvent like ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Distillation: To remove water formed during the reaction and drive the equilibrium towards product formation
Purification: Using techniques like recrystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction can convert the imine group back to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of a catalyst like iron(III) chloride for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction would produce the corresponding amine.
Applications De Recherche Scientifique
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(2E)-2-[(4-Methoxyphenyl)imino]acetyl}benzenamine N-oxide
- N-{(2E)-2-[(4-Ethoxyphenyl)imino]acetyl}benzenamine N-oxide
Uniqueness
N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
114090-38-9 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-[2-(4-propoxyphenyl)iminoacetyl]benzeneamine oxide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-22-16-10-8-14(9-11-16)18-13-17(20)19(21)15-6-4-3-5-7-15/h3-11,13,19H,2,12H2,1H3 |
Clé InChI |
VQFZYRXNEOIZLC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)N=CC(=O)[NH+](C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)



![3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14314820.png)

![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
